![molecular formula C6H12NNaO11S2 B14315944 sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate CAS No. 107037-81-0](/img/structure/B14315944.png)
sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a sulfoamino group, making it a versatile molecule in chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate typically involves multi-step organic synthesis. The process begins with the preparation of the oxan-3-yl core, followed by the introduction of hydroxyl and sulfoamino groups through specific reaction conditions. Common reagents used in these steps include sodium hydroxide, sulfuric acid, and various organic solvents to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfoamino group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and enzyme functions.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and sulfoamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparaison Avec Des Composés Similaires
- Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(amino)oxan-3-yl] sulfate
- Sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(methylsulfonyl)oxan-3-yl] sulfate
Comparison: Compared to these similar compounds, sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate exhibits unique reactivity due to the presence of the sulfoamino group. This functional group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
107037-81-0 |
|---|---|
Formule moléculaire |
C6H12NNaO11S2 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)3(7-19(11,12)13)5(6(10)17-2)18-20(14,15)16;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1/t2-,3+,4-,5-,6+;/m1./s1 |
Clé InChI |
SCLPBBFPVXMSRB-DAWIOUNYSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)[O-])NS(=O)(=O)O)O)O.[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)OS(=O)(=O)[O-])NS(=O)(=O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


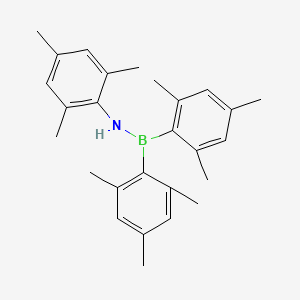
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
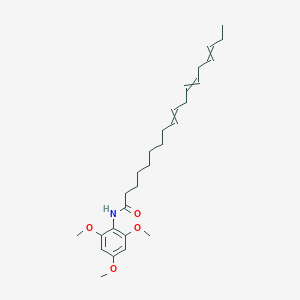
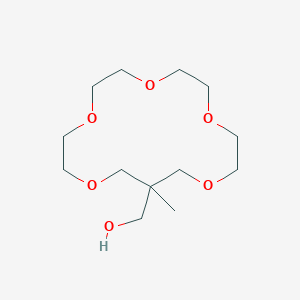
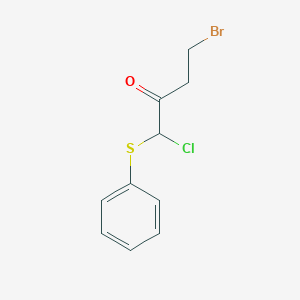
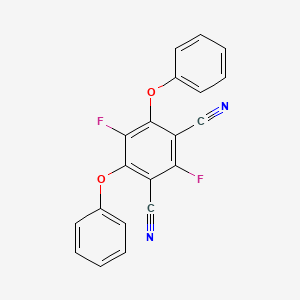
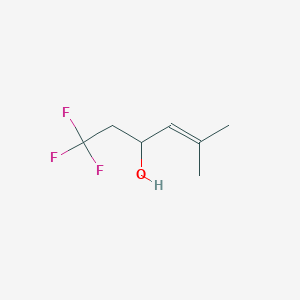

![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
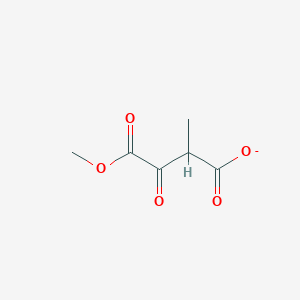
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
